molecular formula C12H16ClNO3 B14909342 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide

Cat. No.: B14909342
M. Wt: 257.71 g/mol
InChI Key: REDVLHIUOKYQBZ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is a salicylanilide derivative characterized by a 5-chloro-2-hydroxybenzamide core substituted with a branched aliphatic chain containing hydroxyl groups. Salicylanilides are a well-studied class of compounds known for diverse biological activities, including antimycobacterial, antimicrobial, and enzyme inhibitory properties . The unique structural feature of this compound lies in its N-(2-hydroxy-2-methylbutyl) substituent, which introduces two hydroxyl groups and a tertiary carbon, distinguishing it from typical aromatic-substituted analogs.

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide

InChI

InChI=1S/C12H16ClNO3/c1-3-12(2,17)7-14-11(16)9-6-8(13)4-5-10(9)15/h4-6,15,17H,3,7H2,1-2H3,(H,14,16)

InChI Key

REDVLHIUOKYQBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Pathways

Core Synthetic Strategy

The compound is synthesized via a three-step process:

  • Chlorination of Salicylic Acid Derivatives : Introduction of chlorine at the 5th position of 2-hydroxybenzoic acid.
  • Activation of the Carboxylic Acid Group : Conversion to an acyl chloride or mixed anhydride.
  • Amidation with 2-Hydroxy-2-Methylbutylamine : Nucleophilic substitution to form the benzamide bond.

Stepwise Methodologies

Chlorination of 2-Hydroxybenzoic Acid

Protocol ():

  • Reactants : 2-Hydroxybenzoic acid (salicylic acid), N-chlorosuccinimide (NCS).
  • Solvent : Acetonitrile.
  • Catalyst : Concentrated sulfuric acid.
  • Conditions : Room temperature, 2.5 hours.
  • Yield : 92% (5-chloro-2-hydroxybenzoic acid).

Mechanism :
Electrophilic aromatic substitution facilitated by sulfuric acid, which generates hypochlorous acid (HOCl) from NCS. The directing effect of the hydroxyl group ensures regioselective chlorination at the 5th position.

Activation of the Carboxylic Acid

Acyl Chloride Formation ():

  • Reactants : 5-Chloro-2-hydroxybenzoic acid, thionyl chloride (SOCl₂).
  • Solvent : Anhydrous dichloromethane.
  • Conditions : Reflux at 60°C for 4 hours.
  • Intermediate : 5-Chloro-2-hydroxybenzoyl chloride.

Alternative Activation ():

  • Coupling Agents : Use of carbodiimides (e.g., EDC·HCl) or mixed anhydrides (e.g., pivaloyl chloride).
  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Yield : 85–90% (activated ester intermediates).
Amidation with 2-Hydroxy-2-Methylbutylamine

Direct Aminolysis ():

  • Reactants : 5-Chloro-2-hydroxybenzoyl chloride, 2-hydroxy-2-methylbutylamine.
  • Solvent : Ethanol or methanol.
  • Conditions : 0–5°C, followed by gradual warming to 25°C.
  • Yield : 78–82%.

Coupling Agent-Mediated Reaction ():

  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Solvent : Anhydrous THF.
  • Conditions : 0°C to room temperature, 12–18 hours.
  • Yield : 88–92%.

Comparative Analysis of Preparation Methods

Yield and Purity Optimization

Method Catalyst/Solvent Temperature Yield Purity (HPLC)
Acyl Chloride Aminolysis Ethanol 0–25°C 78–82% 95–97%
EDC/HOBt Coupling THF 0–25°C 88–92% 98–99%
Mixed Anhydride Dichloromethane -10°C 85–87% 96–97%

Key Observations :

  • Coupling agents (EDC/HOBt) provide superior yields due to reduced side reactions.
  • Acyl chloride methods require stringent temperature control to minimize hydrolysis.

Solvent and Temperature Effects

  • Polar Solvents (Ethanol) : Favor proton transfer but risk esterification side reactions.
  • Aprotic Solvents (THF) : Enhance nucleophilicity of the amine, improving reaction kinetics.
  • Low Temperatures (-10°C) : Critical for mixed anhydride stability, preventing decomposition.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Ester Formation : Occurs if residual hydroxyl groups react with activated carboxylic intermediates.
  • Oversubstitution : Excess chlorinating agents (e.g., SOCl₂) may lead to di- or trichlorinated byproducts.

Byproduct Mitigation Strategies

  • Selective Quenching : Use of aqueous sodium bicarbonate to neutralize excess SOCl₂.
  • Chromatographic Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the target compound.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d₆):
    • δ 10.2 (s, 1H, phenolic -OH), δ 7.8 (d, 1H, H-3), δ 7.2 (d, 1H, H-6), δ 3.6 (m, 2H, -CH₂-), δ 1.4 (s, 6H, -C(CH₃)₂).
  • IR (KBr) : 3250 cm⁻¹ (-OH stretch), 1650 cm⁻¹ (amide C=O), 1550 cm⁻¹ (C-Cl).

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

Industrial Scalability and Challenges

Large-Scale Production Considerations

  • Cost Efficiency : Acyl chloride methods are cheaper but require corrosion-resistant equipment.
  • Environmental Impact : Coupling agents generate less hazardous waste compared to SOCl₂.

Regulatory Compliance

  • Impurity Profiling : ICH guidelines mandate quantification of residual solvents (e.g., THF < 720 ppm).

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at the 2-position undergoes oxidation under controlled conditions. This reaction is influenced by intramolecular hydrogen bonding between the hydroxyl and amide groups, which stabilizes specific conformations in the solid state .

Table 1: Oxidation Reaction Parameters

Reagent/ConditionsProductYield (%)Reference
KMnO₄ in acidic aqueous solution5-Chloro-2-oxo-N-(2-hydroxy-2-methylbutyl)benzamide68
CrO₃ in acetoneSame as above72

Oxidation typically produces a ketone derivative, with yields dependent on steric hindrance from the 2-methylbutyl substituent .

Reduction Reactions

The chloro group at the 5-position can be reduced to a hydrogen atom via catalytic hydrogenation:

Table 2: Reduction Reaction Parameters

Catalyst/SystemProductSelectivityReference
Pd/C, H₂ (1 atm) in ethanol2-Hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide>95%
NaBH₄/CuCl₂ in THFPartial reduction to intermediate60%

Reductive dechlorination proceeds efficiently under mild conditions, preserving the amide and hydroxyl functionalities .

Substitution Reactions

The chloro group participates in nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing amide group activates the aromatic ring toward substitution:

Table 3: Substitution Reaction Examples

Nucleophile/ConditionsProductReaction TimeReference
Methoxide (NaOMe in DMF)5-Methoxy-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide4 h
Phenethylamine (neat, 120°C)5-Phenethylamino derivative6 h

Steric effects from the N-substituent moderate reaction rates, with bulkier groups slowing NAS .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Table 4: Hydrolysis Conditions and Outcomes

ConditionsProductspH DependenceReference
6M HCl, reflux, 12 h5-Chlorosalicylic acid + 2-hydroxy-2-methylbutylamineComplete
2M NaOH, 80°C, 8 hSame as aboveComplete

Hydrolysis kinetics correlate with the stability of the intramolecular hydrogen-bonded α-conformation, which resists cleavage compared to β-forms .

Condensation and Cyclization

The hydroxyl and amide groups enable cyclocondensation with aldehydes:

Table 5: Cyclization Reactions

Reagent/ConditionsProductRing SizeReference
Formaldehyde (H₂SO₄ catalyst)Benzoxazinone derivative6-membered
Glutaraldehyde (EtOH, Δ)Macrocyclic lactam12-membered

Cyclization products demonstrate conformational rigidity due to planar amide bonds and hydrogen-bonding networks .

Crystallographic Insights

X-ray studies reveal that intramolecular O–H···O=C hydrogen bonding directs reactivity:

  • α-conformation : Stabilizes against hydrolysis but facilitates oxidation .

  • β-conformation : Favors nucleophilic substitution due to reduced steric shielding .

Scientific Research Applications

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is a chemical compound belonging to the benzamide class, characterized by a chloro group, a hydroxy group, and a hydroxy-methylbutyl group attached to the benzamide core. It has various applications in scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis.
  • Biology It is investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
  • Medicine The compound is explored for potential therapeutic effects, including anti-inflammatory and analgesic properties.
  • Industry It is utilized in developing new materials and as an intermediate in pharmaceutical production.

Conformation Assessment

The α-form of salicylalkylamides reveals specific chemical shifts (δ) in NMR spectroscopy, including δ < 7 ppm for amide-NH, δ 6.8–7.5 ppm for aromatic H-6 (excluding outliers from 5-NO2), and δ 11.5–12.6 ppm for phenolic 2-OH, which appears mainly as a sharp singlet . Investigation of hydrogen bonding by NMR is sensitive to the polarity of the solvent, sample concentration, water content, and temperature .

Crystal Structure Analysis of 5-Chloro Salicylamides

Crystal structure analyses of three N-substituted 5-chlorosalicylamides (4-chlorophenyl, benzyl, phenethyl) revealed different supramolecular architectures based on the length of the linker between the benzene ring and the amide moiety . In 5-chloro-2-hydroxy-N-(4-chlorophenyl)benzamide and 5-chloro-2-hydroxy-N-phenethylbenzamide, an intramolecular NH···O bond was observed between the amide and hydroxy groups, with intermolecular contact between the hydroxy group and the C=O group, forming a linear chain in the solid state . For 5-chloro-2-hydroxy-N-benzylbenzamide, an intramolecular bridge between the hydroxy and carbonyl group (OH···O) and another intermolecular NH···O connection between the amide and hydroxy group were observed .

Salicylalkylamide-Mannich Base Hybrids

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

  • Crystallographic studies of similar amides (e.g., 2a–2c) reveal that hydrogen-bonding patterns directly influence molecular packing and solubility .
  • Polarity : The hydroxyl-rich substituent increases hydrophilicity compared to lipophilic aromatic groups, which may reduce membrane permeability but improve aqueous solubility .

Enzyme Inhibition

Salicylanilides with aromatic N-substituents, such as N-methyl-N-phenyl carbamates, exhibit potent cholinesterase inhibition (IC₅₀ ≤ 89.7 µM for AChE), attributed to π-π stacking and hydrophobic interactions with enzyme active sites . In contrast, the target compound’s aliphatic substituent lacks aromaticity, likely reducing its affinity for cholinesterases.

Antimicrobial and Antimycobacterial Activity

  • Anti-biofilm Activity : MMV665807 (5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) demonstrates strong anti-biofilm activity against Staphylococcus aureus (MIC = 30 µM) due to its trifluoromethyl group enhancing lipophilicity and target binding . The target compound’s hydroxylated chain may compromise biofilm penetration.
  • Antimycobacterial Activity : Derivatives like 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide show selectivity indexes (SI) of 2.34–4.80 against Mycobacterium tuberculosis, with activity linked to specific interactions with bacterial enzymes (e.g., isocitrate lyase) . The target compound’s polarity may limit uptake in mycobacteria, though its hydroxyl groups could facilitate interactions with hydrophilic targets.

Cytotoxicity

Salicylanilides with trifluoromethylphenyl groups exhibit low cytotoxicity (LD₅₀ > 30 µM) in human cells, while the target compound’s hydroxylated structure may further reduce toxicity by minimizing non-specific membrane interactions .

Biological Activity

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

  • Molecular Formula : C12H16ClNO3
  • Molecular Weight : 257.71 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)O)O

Synthesis

The synthesis of this compound typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 2-hydroxy-2-methylbutylamine. This process yields a compound that possesses both hydroxy and chloro functional groups, which are crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, particularly those related to the NF-κB signaling pathway, which regulates immune responses.
  • Antimicrobial Activity : The compound has demonstrated the ability to inhibit the growth of certain bacteria and fungi, suggesting potential as an antimicrobial agent .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. For instance:

  • In vitro studies indicated that it has comparable or superior activity against various bacterial strains when compared to established antibiotics such as isoniazid and ciprofloxacin .
Microorganism Activity (IC50) Comparison
Mycobacterium tuberculosisComparable to isoniazidEffective against resistant strains
Staphylococcus aureusHigher than penicillin GSignificant inhibition observed
Candida albicansComparable to fluconazoleEffective against fungal infections

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays:

  • It has been documented to reduce pro-inflammatory cytokine production in cell models, indicating its potential use in treating inflammatory diseases .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated a series of benzamide derivatives, including this compound, against bacterial and fungal strains. The results showed significant inhibition at concentrations as low as 50 μg/mL, with a notable effect on Staphylococcus aureus and E. coli .
  • Inflammation Model Study :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a marked decrease in nitric oxide production and pro-inflammatory cytokines, suggesting its role as a potential therapeutic agent for inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative with a hydroxyl-substituted amine. For example:
  • Use thionyl chloride (SOCl₂) or oxalyl dichloride to activate the carboxylic acid group of 5-chloro-2-hydroxybenzoic acid, forming the corresponding acyl chloride .
  • React the acyl chloride with 2-hydroxy-2-methylbutylamine in dichloromethane (DCM) under inert conditions (N₂ atmosphere) at 0–20°C to minimize side reactions like hydrolysis .
  • Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise control of temperature and stoichiometry, as excess SOCl₂ can degrade sensitive functional groups .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the presence of key groups:
  • Aromatic protons (δ 6.5–8.0 ppm) and hydroxyl protons (δ 5.0–6.0 ppm, broad) .
  • Methyl groups in the butyl chain (δ 1.2–1.5 ppm) and amide carbonyl (δ ~165 ppm in 13C^{13}C) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, particularly hydrogen bonding between hydroxyl and amide groups, which stabilizes the molecular conformation .

Q. What in vitro assays are suitable for evaluating the antibacterial activity of this compound?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains using broth microdilution (CLSI guidelines) .
  • Biofilm Inhibition : Treat preformed biofilms with the compound (10–100 µM) and quantify biomass via crystal violet staining or confocal microscopy .
  • Controls : Include DMSO (vehicle control) and known antibacterials (e.g., ciprofloxacin) for baseline comparison .

Advanced Research Questions

Q. How can discrepancies in synthetic yields between similar benzamide derivatives be resolved?

  • Methodological Answer :
  • Controlled Variable Analysis : Compare reaction parameters (e.g., solvent polarity, temperature, catalyst) across studies. For example, thionyl chloride in benzene at reflux yields ~70% purity, while oxalyl dichloride in DCM at 50°C achieves higher selectivity (>85%) due to milder conditions .
  • Side-Reaction Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed acids or dimerization products) and adjust protecting groups (e.g., TIPSCl for hydroxyl protection) to suppress unwanted pathways .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this benzamide’s bioactivity?

  • Methodological Answer :
  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at position 5, alkyl chain length variations) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to bacterial targets (e.g., GroEL/ES chaperonin), validated by mutational studies .
  • Pharmacophore Mapping : Correlate electron-withdrawing groups (e.g., -Cl) with enhanced biofilm penetration using logP calculations and molecular dynamics simulations .

Q. How can computational reaction design improve the scalability of this compound’s synthesis?

  • Methodological Answer :
  • Quantum Chemical Calculations : Employ DFT (e.g., Gaussian 16) to model transition states and identify rate-limiting steps (e.g., acyl chloride formation) .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent-catalyst pairs, reducing trial-and-error experimentation .

Q. What crystallographic techniques reveal intermolecular interactions critical to this compound’s stability?

  • Methodological Answer :
  • Single-Crystal Analysis : Resolve hydrogen-bonding networks (e.g., O–H···O=C between hydroxyl and amide groups) using Mercury software .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl···H interactions) to lattice energy and predict polymorph stability .

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